molecular formula C24H14Cl2N2O3 B11635417 N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(2,3-dichlorophenyl)furan-2-carboxamide

N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(2,3-dichlorophenyl)furan-2-carboxamide

Cat. No.: B11635417
M. Wt: 449.3 g/mol
InChI Key: LWCSERRYCFJNOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(2,3-dichlorophenyl)furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoxazole ring, a dichlorophenyl group, and a furan carboxamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(2,3-dichlorophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole ring, followed by the introduction of the phenyl and dichlorophenyl groups. The final step involves the formation of the furan carboxamide moiety under specific reaction conditions, such as the use of appropriate solvents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(2,3-dichlorophenyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(2,3-dichlorophenyl)furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes and developing new biochemical assays.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be utilized in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism by which N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(2,3-dichlorophenyl)furan-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction cascades or metabolic pathways, leading to specific biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives and furan carboxamides, such as:

  • N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-phenylfuran-2-carboxamide
  • N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(2-chlorophenyl)furan-2-carboxamide

Uniqueness

What sets N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(2,3-dichlorophenyl)furan-2-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C24H14Cl2N2O3

Molecular Weight

449.3 g/mol

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(2,3-dichlorophenyl)furan-2-carboxamide

InChI

InChI=1S/C24H14Cl2N2O3/c25-17-5-3-4-16(22(17)26)19-12-13-21(30-19)23(29)27-15-10-8-14(9-11-15)24-28-18-6-1-2-7-20(18)31-24/h1-13H,(H,27,29)

InChI Key

LWCSERRYCFJNOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)C5=C(C(=CC=C5)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.